Lipophilicity vs. Methyl and Ethyl Analogs
Isopropyl 3,5-dichloro-4-hydroxybenzoate exhibits a computed XLogP3 value of 3.5, indicating higher lipophilicity compared to its methyl and ethyl analogs [1]. The methyl ester has an XLogP3 of 2.8 , and the ethyl ester has an XLogP3 of 3.3 [2]. This trend demonstrates that the branched isopropyl group imparts greater hydrophobicity, which is a critical parameter for membrane permeability and tissue distribution in biological assays.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methyl 3,5-dichloro-4-hydroxybenzoate: 2.8; Ethyl 3,5-dichloro-4-hydroxybenzoate: 3.3 |
| Quantified Difference | 0.7 log units higher than methyl ester; 0.2 log units higher than ethyl ester |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and compound distribution, making the isopropyl ester a more suitable candidate for applications requiring enhanced passive diffusion or hydrophobic interactions.
- [1] PubChem. Compound Summary for CID 82550842, Isopropyl 3,5-dichloro-4-hydroxybenzoate. XLogP3: 3.5. View Source
- [2] PubChem. Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate. XLogP3: 3.3. View Source
